Welcome to the BenchChem Online Store!
molecular formula C9H13NO3 B8601982 5-(2,2-Dimethyl-propyl)-isoxazole-3-carboxylic acid

5-(2,2-Dimethyl-propyl)-isoxazole-3-carboxylic acid

Cat. No. B8601982
M. Wt: 183.20 g/mol
InChI Key: LBORPKFMUFQZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039455B2

Procedure details

To a solution of (Z)-2-hydroxy-6,6-dimethyl-4-oxo-hept-2-enoic acid ethyl ester (298.5 g, 1.39 mol) in EtOH (1600 ml) is added hydroxylamine hydrochloride (106.5 g, 1.53 mol) and the resulting solution is stirred at room temperature for 24 h. 2N aq sodium hydroxide (1740 ml, 3.48 mol) is added to the reaction and the resulting solution is stirred at rt for 2 h. The reaction mixture is acidified with 6N aq hydrochloric acid, concentrated to about 3 L, and extracted with EtOAc (2000 ml). The combined organic layers are washed with brine, dried over magnesium sulfate and concentrated. The resulting solid is washed with ether and dried to afford the product.
Quantity
298.5 g
Type
reactant
Reaction Step One
Quantity
106.5 g
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
1740 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])/[C:5](/O)=[CH:6]/[C:7](=[O:13])[CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])C.Cl.[NH2:17]O.[OH-].[Na+].Cl>CCO>[CH3:10][C:9]([CH3:12])([CH3:11])[CH2:8][C:7]1[O:13][N:17]=[C:5]([C:4]([OH:3])=[O:15])[CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
298.5 g
Type
reactant
Smiles
C(C)OC(/C(=C/C(CC(C)(C)C)=O)/O)=O
Name
Quantity
106.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1600 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1740 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution is stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution is stirred at rt for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 3 L
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2000 ml)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The resulting solid is washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC(CC1=CC(=NO1)C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.